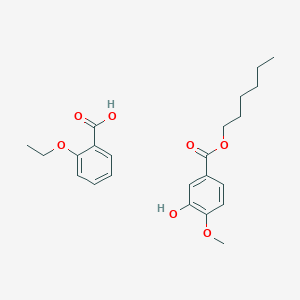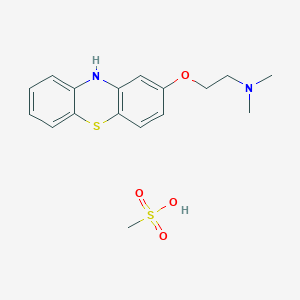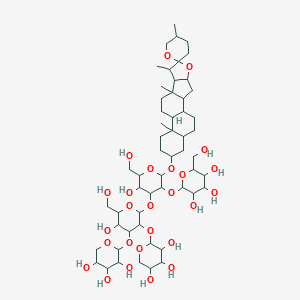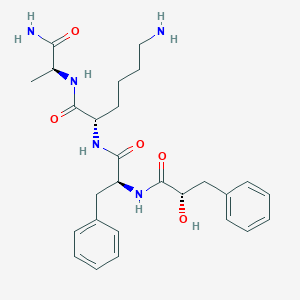
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine (Farnesyl) is a peptide that has been extensively studied for its biochemical and physiological effects. It is a lipid anchor that is attached to proteins, which enables them to be localized to the cell membrane. Farnesyl has been shown to play a crucial role in cellular signaling pathways, making it an important molecule in the field of biochemistry.
Wirkmechanismus
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine is attached to proteins via a post-translational modification called farnesylation. This involves the addition of a farnesyl group to a cysteine residue at the C-terminus of the protein. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteineated proteins are then anchored to the cell membrane, where they can interact with other signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to play a crucial role in cellular signaling pathways. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteineated proteins are important in the regulation of the Ras signaling pathway, which is frequently mutated in cancer. FTIs have been developed as potential cancer therapeutics, as they target the farnesylation of oncogenic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been extensively studied in laboratory experiments due to its role in cellular signaling pathways. However, the synthesis of farnesylated proteins can be challenging, and the use of FTIs can have off-target effects.
Zukünftige Richtungen
Future research on farnesyl could focus on the development of more selective FTIs, as well as the identification of new farnesylated proteins and their roles in cellular signaling pathways. Additionally, the development of new techniques for the synthesis of farnesylated proteins could enable the study of their biochemical and physiological effects in greater detail.
Synthesemethoden
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. This compound can also be synthesized using solution-phase synthesis, which involves the chemical modification of pre-existing peptides.
Wissenschaftliche Forschungsanwendungen
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been extensively studied for its role in cellular signaling pathways. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteinetransferase inhibitors (FTIs) have been developed as potential cancer therapeutics, as they target the farnesylation of oncogenic proteins.
Eigenschaften
CAS-Nummer |
130447-82-4 |
|---|---|
Molekularformel |
C48H80N10O8S |
Molekulargewicht |
957.3 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C48H80N10O8S/c1-30(2)13-10-14-32(5)15-11-16-33(6)23-26-58(41(29-67)47(65)66)46(64)39(17-8-9-24-49)56-45(63)40(28-35-19-21-36(59)22-20-35)57-44(62)38(18-12-25-53-48(51)52)55-42(60)34(7)54-43(61)37(50)27-31(3)4/h13,15,19-23,31,34,37-41,59,67H,8-12,14,16-18,24-29,49-50H2,1-7H3,(H,54,61)(H,55,60)(H,56,63)(H,57,62)(H,65,66)(H4,51,52,53)/b32-15-,33-23-/t34-,37-,38-,39-,40-,41-/m0/s1 |
InChI-Schlüssel |
QXYDNFYDUYRTOQ-UMIKSDSYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N(C/C=C(/C)\CC/C=C(/C)\CCC=C(C)C)[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N(CC=C(C)CCC=C(C)CCC=C(C)C)C(CS)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N(CC=C(C)CCC=C(C)CCC=C(C)C)C(CS)C(=O)O)N |
Sequenz |
LARYKC |
Synonyme |
farnesyl-LARYKC farnesyl-Leu-Ala-Arg-Tyr-Lys-Cys farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)

![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)


![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)




![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
